3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

Description

The exact mass of the compound 3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine is 554.21653469 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

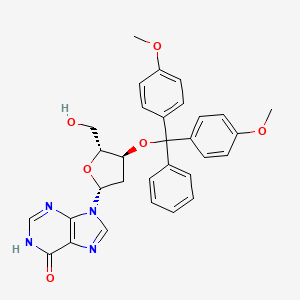

9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)41-25-16-27(40-26(25)17-36)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGPSUHVMFNHMZ-OYUWMTPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C5N=CNC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=CNC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 3'-O-DMT-2'-Deoxyinosine – The Architect of Reverse Oligonucleotide Synthesis

Executive Summary

3'-O-DMT-2'-deoxyinosine is a specialized nucleoside derivative functioning as a critical intermediate in the production of 5'-phosphoramidites . Unlike standard DNA synthesis reagents—which utilize 5'-O-DMT protection to facilitate 3'→5' chain elongation—this molecule features a dimethoxytrityl (DMT) protecting group on the 3'-hydroxyl and a free (or reactive) 5'-hydroxyl.

This inverted protection scheme enables Reverse Synthesis (5'→3') , a methodology essential for:

-

Nuclease Resistance: Creating 3'-3' inverted linkages at the oligonucleotide terminus to block exonuclease degradation.

-

3'-Conjugation: Facilitating the attachment of bulky modifications (dyes, cholesterol, peptides) to the 3'-end without disrupting the synthesis cycle.

-

Universal Base Applications: Leveraging the hypoxanthine base (Inosine) for degenerate hybridization in thermodynamic studies and primer design.

Chemical Architecture & Properties[1]

Structural Identity

-

IUPAC Name: 9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

-

Molecular Formula: C

H -

Molecular Weight: ~554.6 g/mol [1]

-

Appearance: White to off-white amorphous foam or powder.

-

Solubility: Highly soluble in dichloromethane (DCM), acetonitrile (ACN), and pyridine; insoluble in water.

Functional Moieties

| Moiety | Position | Function in Synthesis |

| Hypoxanthine Base | C1' of Sugar | Acts as a "Universal Base" analog. Pairs with A, C, and U/T via wobble geometry (2 H-bonds). |

| 2'-Deoxyribose | Sugar Backbone | Provides DNA stability (lacks 2'-OH). |

| 3'-O-DMT | 3'-Hydroxyl | Acid-Labile Protecting Group. Blocks the 3'-OH during 5'-phosphitylation and serves as the chain extension point in reverse synthesis. |

| 5'-Hydroxyl | 5'-Carbon | Reactive Site. In this intermediate, it is free for conversion to a 5'-cyanoethyl phosphoramidite. |

Thermodynamic Implications (Inosine)

Inosine is unique because it lacks the N2-amino group of guanosine. This absence alters its base-pairing thermodynamics:

-

I:C Pair: Most stable (2 H-bonds), but weaker than G:C (3 H-bonds).

-

I:A Pair: Formed via "wobble" geometry; destabilizing compared to Watson-Crick pairs but more stable than typical mismatches.

-

Application: In reverse synthesis, 3'-O-DMT-dI is often placed at the 3'-terminus to create a "universal" end that can hybridize with ambiguous targets.

Synthesis & Manufacturing

Creating 3'-O-DMT-2'-deoxyinosine requires overcoming the natural reactivity preference of the primary 5'-OH over the secondary 3'-OH.

Synthetic Route (Regioselective Protection)

Direct tritylation of deoxyinosine yields the 5'-O-DMT isomer. Therefore, a "blocking-group strategy" is required.

Step 1: 5'-Protection React 2'-deoxyinosine with TBDMS-Cl (tert-butyldimethylsilyl chloride) in pyridine/imidazole.

-

Result: 5'-O-TBDMS-2'-deoxyinosine.[1]

Step 2: 3'-Tritylation React the 5'-protected intermediate with DMT-Cl in anhydrous pyridine with catalytic DMAP.

-

Result: 5'-O-TBDMS-3'-O-DMT-2'-deoxyinosine.

Step 3: 5'-Deprotection Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to selectively remove the silyl ether.

-

Result:3'-O-DMT-2'-deoxyinosine (Target).

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis of 3'-O-DMT-2'-deoxyinosine via transient 5'-protection.

Applications in Oligonucleotide Synthesis[1][4][5][6][7][8]

Reverse Synthesis (5' → 3')

Standard synthesis flows 3'→5'.[2] Reverse synthesis flows 5'→3' using 5'-phosphoramidites derived from 3'-O-DMT nucleosides.[3]

-

Mechanism: The incoming monomer has a 5'-phosphoramidite and a 3'-DMT.[3] The solid support holds the 5'-end.[3] The 3'-DMT is removed to expose the 3'-OH for the next coupling.

-

Utility: Essential for synthesizing RNA/DNA with modifications that must be on the 3'-end but are chemically incompatible with being attached to the solid support (CPG).

3'-3' Inverted Linkage (Cap)

A primary use of 3'-O-DMT-dI is to create a "cap" on a standard oligo.

-

Synthesize standard oligo (3'→5').

-

Final step: Couple 5'-phosphoramidite-3'-O-DMT-dI .

-

Result: A 5'-5' linkage ? No.

-

Correction: If you use a standard 3'->5' synthesis and add a reverse amidite (5'-amidite), you form a 5'-5' linkage .

-

To form a 3'-3' linkage: You start with a 5'-attached support (Reverse Support) and synthesize 5'->3'.[3]

-

Hybrid Application: To cap a standard oligo at the 3' end (preventing exonuclease attack), one often uses a 3'-3' linkage. This requires a support with the nucleoside attached via the 5'-OH (using 3'-O-DMT-dI).

-

Visualization: Reverse Synthesis Cycle

Figure 2: The 5'→3' Reverse Synthesis Cycle utilizing 3'-DMT protected monomers.

Experimental Protocols

Protocol: Conversion to 5'-Phosphoramidite

Objective: Convert 3'-O-DMT-2'-deoxyinosine into the reactive monomer for oligonucleotide synthesis.

Reagents:

-

3'-O-DMT-2'-deoxyinosine (dried azeotropically with pyridine).

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Phosphitylating reagent).

-

Tetrazole (Activator) or DCI (4,5-Dicyanoimidazole).

-

Anhydrous Dichloromethane (DCM).

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of 3'-O-DMT-dI in anhydrous DCM under Argon.

-

Activation: Add 0.8 eq of Tetrazole (0.45 M in MeCN).

-

Phosphitylation: Dropwise add 1.1 eq of the phosphorodiamidite reagent.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Silica, 5% MeOH in DCM). Look for the disappearance of the starting nucleoside.

-

Quenching: Add degassed butanol or aqueous NaHCO3 to quench excess reagent.

-

Purification: Flash chromatography (hexane/ethyl acetate/triethylamine). Note: Triethylamine is crucial to prevent acid-catalyzed degradation of the phosphoramidite.

Quality Control Parameters

| Test | Method | Acceptance Criteria |

| Identity | Sharp singlet at ~148-149 ppm (verify P-III species). | |

| Purity | HPLC (RP-C18) | >98% purity.[4][5] |

| Coupling Efficiency | Solid Phase Test | >98% step-wise yield on synthesizer. |

| Water Content | Karl Fischer | <0.3% (Critical for phosphoramidite stability). |

References

-

PubChem. (2025).[6][7] 3'-Deoxyinosine Compound Summary. National Library of Medicine. [Link]

-

ChemGenes Corp. (2024). Reverse RNA/DNA Synthesis: 3'-DMT-5'-Phosphoramidites.[3][Link]

-

Glen Research. (2023). Reverse Synthesis: 5' to 3' DNA/RNA Synthesis.[8][Link]

-

Wright, D. J., et al. (2007).[9][10][11] Thermodynamics of Inosine Base Pairs. Biochemistry, 46(15), 4625–4634. [Link]

Sources

- 1. 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine | C31H30N4O6 | CID 136192437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20160097186A - Highly efficient synthesis of long rna using reverse direction approach - Google Patents [patents.google.com]

- 3. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 5'-DMT-2'-O-NMA-A(Bz)-3'-CE-phosphoramidite - CD BioGlyco [bioglyco.com]

- 6. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3'-Deoxyinosine | C10H12N4O4 | CID 135513783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Implementation of 3'-DMT Protected Nucleosides in Oligonucleotide Synthesis

[1]

Executive Summary

In the landscape of therapeutic oligonucleotide development, the standard 3'→5' synthesis direction—governed by 5'-DMT protected phosphoramidites—remains the industry workhorse. However, the emergence of 3'-DMT protected nucleosides (reverse phosphoramidites) has shifted from a niche structural tool to a critical asset in drug design. This guide details the technical advantages of utilizing 3'-DMT chemistries, specifically for engineering 3'-exonuclease resistance (via 3'-3' linkages) and facilitating complex 3'-conjugations without specialized solid supports.

The Chemical Paradigm: Standard vs. Reverse Synthesis

To understand the advantage of 3'-DMT nucleosides, one must first distinguish the mechanistic inversion. Standard synthesis utilizes the higher reactivity of the primary 5'-hydroxyl for DMT protection, leaving the secondary 3'-hydroxyl for phosphitylation.[1] Reverse synthesis inverts this, protecting the secondary 3'-hydroxyl with DMT and placing the reactive phosphoramidite at the 5'-position.

Mechanistic Inversion

The use of 3'-DMT monomers (5'-phosphoramidites) dictates a 5'→3' chain assembly .

-

Standard (3'→5'): The solid support holds the 3'-end. The incoming monomer's 3'-phosphoramidite reacts with the 5'-OH of the growing chain.[1]

-

Reverse (5'→3'): The solid support holds the 5'-end. The incoming monomer's 5'-phosphoramidite reacts with the 3'-OH of the growing chain.[1]

Comparative Workflow Diagram

The following diagram illustrates the inverted polarity and the formation of the critical phosphite triester bond in both pathways.

Figure 1: Mechanistic comparison of Standard vs. Reverse synthesis. Note the inversion of the reactive phosphoramidite position.

Strategic Advantages in Therapeutic Design

The utility of 3'-DMT nucleosides extends beyond simple directionality; they are functional tools for solving stability and conjugation challenges.

Engineering Nuclease Resistance (The 3'-3' Linkage)

The primary degradation pathway for oligonucleotides in serum is 3'-exonuclease activity .[1] Standard phosphorothioate (PS) backbones retard this but do not eliminate it.

-

The Solution: Capping a standard 3'→5' synthesis with a single 3'-DMT nucleoside (reverse monomer) creates a 3'-3' linkage (an inverted nucleotide at the 3'-terminus).

-

Mechanism: Exonucleases require a free 3'-hydroxyl and a specific stereochemical orientation to bind and hydrolyze the phosphodiester bond. The 3'-3' inversion presents a "double 5'-end" structure that acts as a steric blockade, effectively halting enzyme progression.

-

Protocol: Synthesize the oligo normally (3'→5'). For the final coupling, use a 3'-DMT-5'-phosphoramidite. This adds the final base in a 3'-3' orientation.

Streamlined 3'-Conjugation

Attaching bulky moieties (cholesterol, PEG, fluorophores) to the 3'-end usually requires expensive, pre-functionalized CPG columns.

-

The 3'-DMT Advantage: By synthesizing in the 5'→3' direction (using reverse monomers), the 3'-end becomes the final point of synthesis.

-

Flexibility: This allows researchers to use standard, inexpensive CPG supports (anchoring the 5'-end) and introduce the modification as the final coupling step using readily available "5'-modifiers" (which act as 3'-modifiers in this orientation).

Data Summary: Stability & Efficiency

The following table summarizes the performance metrics of oligonucleotides modified via 3'-DMT reverse synthesis.

| Parameter | Standard (3'→5') | Reverse (5'→3') w/ 3'-DMT | Therapeutic Impact |

| Coupling Efficiency | >99.0% | >98.5% | Negligible difference in yield for <40mers. |

| Serum Stability (T½) | ~1-2 hours (unmodified) | >24 hours (with 3'-3' cap) | Critical: Blocks 3'-exonuclease degradation. |

| 3'-Conjugation | Requires Modified CPG | Uses Standard Amidite | Lowers cost; allows diverse library synthesis on one support. |

| Deprotection Speed | Standard | Fast (e.g., dmf-dG) | Some reverse monomers are optimized for AMA (10 min). |

Experimental Protocol: 5'→3' Synthesis

This protocol assumes the use of an automated DNA/RNA synthesizer (e.g., MerMade, ÄKTA, or ABI series).

Reagent Preparation

-

Monomers: Dissolve 3'-DMT-5'-phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile to 0.1 M concentration.

-

Note: Ensure dG reverse amidite is compatible with your deprotection chemistry (e.g., use dmf-dG for AMA deprotection).

-

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) (0.25 M).

-

Support: 5'-attached nucleoside CPG (or Universal Support for 3'-phosphorylation).

The Synthesis Cycle (Reverse)

The cycle mirrors standard synthesis but relies on 3'-DMT monitoring.

-

Detritylation: Removal of the 3'-DMT group using 3% TCA/DCM.

-

Observation: The trityl cation color (orange) is identical to 5'-DMT. Monitor conductivity/UV to verify step completion.

-

-

Coupling: Injection of 3'-DMT-5'-phosphoramidite + Activator.

-

Time: Standard times (e.g., 2 x 60s) are usually sufficient.

-

Chemistry: The 3'-OH on the support attacks the 5'-phosphorus of the monomer.

-

-

Capping: Acetic anhydride/N-methylimidazole (blocks unreacted 3'-OH).

-

Oxidation: Iodine/Water/Pyridine (converts P(III) to P(V)).

Workflow Visualization

Figure 2: The Reverse Synthesis Cycle. Note that the growing chain extends from the 3'-end.[2]

Quality Control & Troubleshooting

Trityl Monitoring

Because the chromophore (DMT+) is identical in both standard and reverse synthesis, you can use the synthesizer's built-in trityl monitor.

-

Expectation: A consistent histogram of orange trityl release.

-

Troubleshooting: A sharp drop in trityl values indicates a coupling failure. In reverse synthesis, steric hindrance at the 3'-OH (growing end) can be slightly higher than the 5'-OH. If yields drop, increase coupling time by 50% .

HPLC/MS Analysis

-

Retention Time: Reverse sequence oligos (5'→3') have identical hydrophobicity to standard oligos of the same sequence. They will co-elute on RP-HPLC.

-

Mass Spec: The mass is identical. Verification requires sequencing (MS/MS) or enzymatic digestion.

-

Digestion Test: To verify a 3'-3' linkage:

-

Treat with Snake Venom Phosphodiesterase (3'-exonuclease).

-

Result: The 3'-3' capped oligo should remain intact (or degrade very slowly), while a standard control degrades rapidly.

-

References

Revolutionizing Oligonucleotide Therapeutics: A Guide to Synthesizing 3'-3' Linked Oligonucleotides with 3'-DMT-dI

Introduction: The Paradigm Shift of 3'-3' Linkages in Oligonucleotide Drug Development

In the rapidly evolving landscape of nucleic acid therapeutics, the strategic modification of oligonucleotides is paramount to enhancing their efficacy, stability, and in vivo performance.[1][2][3] Among the arsenal of chemical modifications, the introduction of a 3'-3' phosphodiester linkage at the terminus of an oligonucleotide sequence represents a significant advancement.[4] This non-canonical linkage acts as a potent shield against exonuclease degradation, a primary mechanism of oligonucleotide clearance in biological systems.[5] By capping the 3'-end, we can significantly extend the half-life of therapeutic oligonucleotides, thereby improving their bioavailability and therapeutic window.[]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3'-3' linked oligonucleotides. We will delve into the specific application of 3'-O-Dimethoxytrityl-deoxyInosine (3'-DMT-dI) as the key reagent for introducing this critical modification. The protocols and insights provided herein are grounded in established phosphoramidite chemistry principles and are designed to be readily implemented in a standard oligonucleotide synthesis workflow.[7]

The strategic incorporation of a 3'-3' linkage offers several advantages in drug development:

-

Enhanced Nuclease Resistance: The 3'-3' linkage is not recognized by 3'-exonucleases, the predominant nucleases in serum, effectively protecting the oligonucleotide from degradation.[5]

-

Improved In Vivo Stability: By preventing enzymatic degradation, the in vivo half-life of the oligonucleotide is extended, leading to more sustained therapeutic effects.

-

Potential for Reduced Dosing Frequency: Increased stability can translate to less frequent administration, improving patient compliance and convenience.

-

Broad Applicability: This modification can be applied to a wide range of oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[3][8][9]

This guide will provide a detailed, step-by-step methodology, explain the underlying chemical principles, and offer practical insights to ensure the successful synthesis and purification of high-quality 3'-3' linked oligonucleotides.

The Synthetic Strategy: Leveraging 3'-DMT-dI for 3'-3' Linkage Formation

The synthesis of a 3'-3' linked oligonucleotide is elegantly achieved by interrupting the standard 3' to 5' solid-phase synthesis cycle with the introduction of a specialized phosphoramidite.[7] The cornerstone of this strategy is the use of a nucleoside phosphoramidite where the reactive hydroxyl group is at the 3'-position and the 5'-position is blocked. However, for creating a 3'-3' linkage at the terminus, we employ a nucleoside with a protected 3'-hydroxyl group, namely 3'-DMT-dI.

The standard oligonucleotide synthesis proceeds in a 3' to 5' direction, with each incoming phosphoramidite adding to the free 5'-hydroxyl of the growing chain attached to a solid support.[7] To create the 3'-3' linkage, the final coupling step is performed with 3'-DMT-dI phosphoramidite.

The key steps in this process are:

-

Standard 3' to 5' Synthesis: The desired oligonucleotide sequence is synthesized using conventional phosphoramidite chemistry.[7]

-

Final Detritylation: The 5'-DMT group of the last nucleotide in the standard sequence is removed to expose the 5'-hydroxyl group.[7][10]

-

Coupling with 3'-DMT-dI: The 3'-DMT-dI phosphoramidite is then coupled to the free 5'-hydroxyl of the support-bound oligonucleotide. This reaction forms the crucial 3'-3' phosphite triester linkage.

-

Oxidation and Capping: The unstable phosphite triester is oxidized to a stable phosphate triester, and any unreacted 5'-hydroxyl groups are capped.[10]

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Visualizing the Workflow: Synthesis of a 3'-3' Linked Oligonucleotide

Caption: A flowchart illustrating the key stages in the synthesis of a 3'-3' linked oligonucleotide.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| 3'-DMT-dI-5'-CE Phosphoramidite | Recommended Specialty Supplier | Synthesis Grade |

| Standard DNA/RNA Phosphoramidites | Standard Supplier | Synthesis Grade |

| Solid Support (e.g., CPG) | Standard Supplier | Synthesis Grade |

| Activator (e.g., DCI, ETT) | Standard Supplier | Synthesis Grade |

| Oxidizer (Iodine solution) | Standard Supplier | Synthesis Grade |

| Capping Reagents (Cap A and Cap B) | Standard Supplier | Synthesis Grade |

| Detritylation Reagent (e.g., 3% TCA) | Standard Supplier | Synthesis Grade |

| Cleavage and Deprotection Reagent | Standard Supplier | Synthesis Grade |

| Acetonitrile | Standard Supplier | Anhydrous, Synthesis Grade |

| Purification Columns and Buffers | HPLC Supplier | HPLC Grade |

Protocol 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

-

Synthesizer Setup:

-

Install the 3'-DMT-dI phosphoramidite on a designated port on the synthesizer.

-

Ensure all other standard reagents (phosphoramidites, activator, oxidizer, capping reagents, etc.) are fresh and properly installed.

-

Prime all reagent lines according to the manufacturer's instructions.

-

-

Sequence Programming:

-

Program the desired oligonucleotide sequence into the synthesizer software.

-

For the final coupling step, select the port corresponding to the 3'-DMT-dI phosphoramidite.

-

-

Synthesis Execution:

-

Initiate the synthesis run. The synthesizer will perform the standard 3' to 5' synthesis cycles for the main sequence.

-

After the final standard nucleotide addition and subsequent 5'-detritylation, the synthesizer will automatically perform the coupling step with 3'-DMT-dI.

-

The final cycle will include the coupling of 3'-DMT-dI, followed by capping and oxidation.

-

-

Post-Synthesis Processing:

-

Once the synthesis is complete, the solid support containing the 3'-3' linked oligonucleotide is ready for cleavage and deprotection.

-

Protocol 2: Cleavage and Deprotection

-

Transfer the Solid Support: Transfer the controlled pore glass (CPG) support from the synthesis column to a 2 mL screw-cap vial.

-

Cleavage and Deprotection:

-

Add 1 mL of the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) to the vial.

-

Seal the vial tightly and incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphate backbone.

-

-

Evaporation: After incubation, cool the vial to room temperature. Carefully transfer the supernatant to a new microcentrifuge tube. Evaporate the solution to dryness using a vacuum concentrator.

-

Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water (e.g., 200 µL).

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Purification is critical to isolate the full-length 3'-3' linked oligonucleotide from shorter failure sequences.[11][12][13] Ion-pair reversed-phase HPLC is a common and effective method.[14][15]

-

HPLC Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions. A common system uses a C18 column with a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.[15]

-

-

Sample Injection: Inject the resuspended oligonucleotide sample onto the HPLC column.

-

Gradient Elution: Run a gradient program to separate the full-length product from impurities. The hydrophobic DMT group on the 3'-end of the desired product will cause it to be retained longer on the column than the failure sequences lacking this group.

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length, 3'-3' linked oligonucleotide.

-

Desalting: The collected fractions containing the purified oligonucleotide should be desalted to remove the ion-pairing reagent and other salts. This can be achieved using a desalting column or by ethanol precipitation.

-

Final Product: After desalting, evaporate the solution to dryness and resuspend the purified oligonucleotide in the desired buffer or sterile water.

Protocol 4: Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate matrix for MALDI-TOF or a suitable solvent for ESI-MS.

-

Mass Analysis: Acquire the mass spectrum of the sample.

-

Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the 3'-3' linked oligonucleotide to confirm its identity and purity.

Causality and Self-Validation in the Protocol

Why 3'-DMT-dI? The choice of deoxyInosine (dI) is strategic. Inosine is a naturally occurring purine that can pair with any of the four standard bases, albeit with varying stability. Its use at the 3'-terminus minimizes potential disruption of hybridization if the oligonucleotide is intended to bind to a target sequence. The 3'-DMT group is the key functional element that allows for the reversal of the synthesis direction for the final coupling step.

Self-Validating System: The described protocol has an inherent self-validating mechanism through the purification and characterization steps.

-

HPLC Purification: The retention time of the desired product during "Trityl-on" HPLC purification will be significantly longer than that of the failure sequences due to the hydrophobicity of the DMT group.[13] A prominent, well-separated peak is a strong indicator of a successful synthesis.

-

Mass Spectrometry: The ultimate confirmation of a successful synthesis is the verification of the product's molecular weight. Any deviation from the expected mass would indicate incomplete synthesis, modification issues, or the presence of impurities.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency of 3'-DMT-dI | Incomplete activation of the phosphoramidite. | Increase the coupling time for the 3'-DMT-dI step. Ensure the activator is fresh and anhydrous. |

| Degradation of the 3'-DMT-dI phosphoramidite. | Use a fresh vial of the phosphoramidite. Store it under inert gas and at the recommended temperature. | |

| Presence of n-1 species after purification | Inefficient capping. | Check the freshness and concentration of the capping reagents. Increase the capping time. |

| Broad or multiple peaks in HPLC | Incomplete deprotection. | Ensure the cleavage and deprotection step is carried out for the recommended time and at the correct temperature. |

| Phosphoramidite quality issues. | Use high-quality, freshly prepared phosphoramidites. | |

| Observed mass does not match theoretical mass | Incorrect sequence programming. | Double-check the programmed sequence and the identity of the phosphoramidites used. |

| Incomplete removal of protecting groups. | Extend the deprotection time or use a stronger deprotection reagent if compatible with the oligonucleotide. |

Visualizing the Chemical Transformation

Caption: A simplified diagram of the key chemical reaction forming the 3'-3' linkage.

Conclusion

The synthesis of 3'-3' linked oligonucleotides using 3'-DMT-dI is a robust and reliable method for enhancing the stability of nucleic acid-based therapeutics. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently produce high-quality modified oligonucleotides. The integration of rigorous purification and characterization steps ensures the final product meets the stringent requirements for downstream applications in research, diagnostics, and drug development.[8][12] The ability to protect oligonucleotides from exonuclease degradation is a critical tool in the development of next-generation genetic medicines.[5]

References

-

Bio-Synthesis Inc. (n.d.). 3'-3' Reverse linked Oligonucleotide. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Oligonucleotide synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (2016, April 28). Phosphodiester bond formation. Retrieved from [Link]

-

LubioScience. (2021, November 11). Solving the challenge of long oligonucleotide synthesis. Retrieved from [Link]

-

Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]

- Blackburn, G. M., Gait, M. J., Loakes, D., & Williams, D. M. (Eds.). (2006). Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry.

-

The Analytical Scientist. (n.d.). Oligonucleotides: Synthesis and Manufacturing Hurdles. Retrieved from [Link]

-

Single Use Support. (2024, October 25). Oligonucleotide manufacturing – challenges & solutions. Retrieved from [Link]

- Knorre, D. G., & Zarytova, V. F. (1976). The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences. Nucleic Acids Research, 3(10), 2709–2729.

-

LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Glen Research. (n.d.). 5' TO 3' SYNTHESIS. The Glen Report, 6(14). Retrieved from [Link]

- Gilar, M., & Beloborodova, N. (2022). Oligonucleotide separation techniques for purification and analysis: What can we learn for today's tasks?. Electrophoresis, 43(21-22), 2139–2152.

-

Trivitron Healthcare. (2023, October 17). Oligonucleotides Applications Across Science and Medicine. Retrieved from [Link]

-

YMC America, Inc. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]

-

Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

-

University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Clinical Applications of Oligonucleotides. Retrieved from [Link]

-

Cytel. (2024, November 19). Oligonucleotide Therapeutics: An Emerging Modality Bringing Great Hope in Medicine. Retrieved from [Link]

Sources

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. cytel.com [cytel.com]

- 4. 3'-3' Reverse linked Oligonucleotide [biosyn.com]

- 5. glenresearch.com [glenresearch.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 9. Clinical Applications of Oligonucleotides - Creative Biolabs [creative-biolabs.com]

- 10. idtdna.com [idtdna.com]

- 11. revvity.com [revvity.com]

- 12. Oligonucleotide separation techniques for purification and analysis: What can we learn for today's tasks? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Incorporating deoxyinosine as a universal base in reverse oligos

Application Note: Incorporating Deoxyinosine as a Universal Base in Reverse Oligos

Abstract

This guide details the strategic incorporation of deoxyinosine (dI) into reverse oligonucleotide primers to overcome sequence degeneracy in PCR and cDNA synthesis. Unlike mixed-base primers (containing N, R, Y, etc.), which dilute the effective concentration of the specific primer, dI-containing oligos exist as a single molecular species capable of pairing with all four DNA bases.[1] This note provides the thermodynamic rationale, design constraints, and a validated protocol for using dI to target conserved amino acid motifs or consensus sequences, specifically focusing on the unique challenges of the antisense (reverse) strand.

Scientific Foundation: The Mechanism of Deoxyinosine

Structural Basis of "Universal" Pairing

Deoxyinosine is a naturally occurring nucleoside containing the hypoxanthine base. It lacks the 2-amino group found in guanine. This absence removes the steric hindrance that usually prevents G:A pairings, allowing the keto group of hypoxanthine to form hydrogen bonds with Cytosine (perfect match), Adenine, Thymine, and Guanine.

However, "universal" refers to its pairing capability , not its thermodynamic stability . It does not bind all bases with equal affinity.[2]

Thermodynamic Stability Order

Understanding the hierarchy of stability is critical for

-

I:C (Inosine:Cytosine): The most stable pair, involving two hydrogen bonds. It approaches the stability of a canonical A:T pair but is weaker than G:C.

-

I:A (Inosine:Adenine): Moderately stable (two H-bonds, but suboptimal geometry).

-

I:G / I:T: The least stable pairs, often acting thermodynamically like a mismatch, though they do not disrupt the helix geometry as violently as a standard mismatch.

Key Insight: Because dI pairs are weaker than standard Watson-Crick pairs, substituting a canonical base with dI always lowers the Melting Temperature (

Figure 1: Thermodynamic hierarchy of Inosine base pairing. Green arrows indicate high stability; red dotted arrows indicate weak interactions.

Design Guidelines for Reverse Oligos

Designing a reverse primer with dI requires inverting the logic used for forward primers. You are designing a sequence complementary to the coding (sense) strand.

The "Reverse" Translation Logic

-

Identify Conserved Motif: Select a region of 6–8 amino acids highly conserved across the target species.

-

Reverse Translate: Convert Amino Acids to their degenerate DNA codons.

-

Reverse Complement: Convert the degenerate DNA sequence to its Reverse Complement.

-

Insert dI: Replace highly degenerate positions (N) with dI, BUT adhere to the positional rules below.

Positional Rules (The "Clamp" Rule)

-

The 3' Anchoring: The 3' end of the primer is the initiation site for the polymerase. Never place a dI residue within the last 3–4 bases of the 3' end.

-

Reasoning: Polymerases require a stable double-stranded trigger to initiate extension. A "breathing" 3' end caused by a weak I:N pair will result in efficient binding but failed extension (low yield).

-

-

The GC Clamp: Ensure the last 2 bases at the 3' end are G or C (canonical) to lock the primer onto the template.

Calculation Rule of Thumb

Standard

-

Method: Calculate

assuming dI is Adenine (A) . -

Adjustment: Subtract 2°C–4°C from the final result to account for the thermodynamic instability of I:G and I:T interactions.

-

Target: Aim for a calculated

of 50°C–55°C (lower than standard primers).

Experimental Protocol: Degenerate PCR with dI

Reagent Selection

-

Polymerase: Use Taq Polymerase or a non-proofreading blend.

-

Critical Warning:Do NOT use Pfu or other high-fidelity enzymes with strong 3'→5' exonuclease activity. Proofreading enzymes perceive dI as damaged DNA or a mismatch and will stall or excise the base, causing reaction failure [1].

-

-

Primer Purity: Desalted is sufficient for PCR; HPLC is recommended if using for mutagenesis or cloning.

Reaction Setup (50 µL)

| Component | Standard Volume | dI Protocol Volume | Final Conc. | Notes |

| 10X Taq Buffer | 5 µL | 5 µL | 1X | Standard MgCl2 (1.5 mM) |

| dNTP Mix (10mM) | 1 µL | 1 µL | 200 µM | Standard |

| Fwd Primer (10µM) | 1 µL | 2.5 - 5.0 µL | 0.5 - 1.0 µM | Increase Conc. |

| Rev Primer-dI (10µM) | 1 µL | 2.5 - 5.0 µL | 0.5 - 1.0 µM | Increase Conc. |

| Template DNA | Variable | Variable | < 500 ng | |

| Taq Polymerase | 0.25 µL | 0.5 µL | 2.5 U | Slightly higher units |

| Nuclease-Free H2O | to 50 µL | to 50 µL | - |

Note on Concentration: Because dI bonds are weaker, the effective

Cycling Parameters (Touchdown Strategy)

Since the exact

-

Initial Denaturation: 95°C for 3 min.

-

Phase 1 (Touchdown - 10 cycles):

-

94°C for 30 sec.

-

Annealing: Start at 60°C, decrease by 1°C per cycle (down to 50°C).

-

Extension: 72°C for 1 min/kb.

-

-

Phase 2 (Amplification - 25 cycles):

-

94°C for 30 sec.

-

Annealing: 45°C - 50°C (Low stringency to allow dI pairing).

-

Extension: 72°C for 1 min/kb.

-

-

Final Extension: 72°C for 5-10 min.

Workflow Visualization

Figure 2: Workflow for designing and executing PCR with dI-containing reverse oligos.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| No Amplification | Lower annealing temp to 40°C–45°C. dI destabilizes the helix more than predicted. | |

| No Amplification | Proofreading enzyme used. | Switch to standard Taq or an enzyme lacking 3'-5' exonuclease activity. |

| Smearing | Primer concentration too high. | Reduce primer concentration to 0.4 µM. |

| Weak Bands | Inefficient initiation. | Ensure the 3' clamp (last 3 bases) contains NO dI and ends in G or C. |

References

-

Watkins, N. E., & SantaLucia, J. (2005).[3] Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic Acids Research, 33(19), 6258–6267.[3] Link

-

Ohtsuka, E., et al. (1985).[4] An alternative approach to deoxyoligonucleotides as hybridization probes by insertion of deoxyinosine at ambiguous codon positions.[1][4] Journal of Biological Chemistry, 260(5), 2605–2608.[1][4] Link

-

Integrated DNA Technologies (IDT). (2023). DeoxyInosine: Don't call me a universal base! Decoded Blog. Link

-

Martin, F. H., et al. (1985).[1][4] Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938.[4] Link

Sources

3'-DMT-dI CPG support loading and derivatization protocols

Application Note: 3'-DMT-dI CPG Support Loading and Derivatization Protocols

Abstract & Scope

This technical guide details the derivatization and loading of 5'-Dimethoxytrityl-2'-deoxyinosine (5'-DMT-dI) onto Long Chain Alkyl Amine (LCAA) Controlled Pore Glass (CPG). 2'-deoxyinosine (dI) is a critical "universal" nucleoside analogue used to resolve codon degeneracy in PCR primers and hybridization probes.[1] Unlike standard bases, dI lacks the 2-amino group of guanosine, allowing it to base-pair with varying stability to A, C, G, and T (I:C > I:A > I:G > I:T).

This protocol focuses on the succinyl linker chemistry , the industry standard for 3'-terminal attachment, ensuring stable synthesis and efficient cleavage under standard ammonolytic conditions.

Chemistry & Mechanism

The immobilization of dI onto CPG involves a two-step chemical workflow:

-

3'-Hemisuccinate Formation: The 5'-protected nucleoside is reacted with succinic anhydride to form a hemisuccinate ester at the 3'-hydroxyl position.

-

Amide Coupling (Loading): The free carboxylic acid of the hemisuccinate is activated and coupled to the primary amine of the LCAA-CPG support.

Mechanism Visualization

Figure 1: Chemical workflow for the derivatization of 5'-DMT-dI and subsequent loading onto solid support.

Protocol 1: Synthesis of 5'-DMT-dI-3'-Succinate

Objective: Convert the 3'-hydroxyl of the nucleoside into a carboxylic acid handle.

Reagents Required:

-

5'-DMT-2'-deoxyinosine (dried azeotropically with pyridine)

-

Succinic Anhydride (SA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)[2]

Step-by-Step Methodology:

-

Stoichiometry Setup: In a dry round-bottom flask, dissolve 1.0 equivalent (eq) of 5'-DMT-dI in anhydrous pyridine (approx. 10 mL per gram of nucleoside).

-

Reagent Addition: Add Succinic Anhydride (2.0 eq) and DMAP (0.5 eq).

-

Expert Insight: DMAP acts as a nucleophilic catalyst, significantly accelerating the attack of the 3'-OH on the succinic anhydride. Pyridine acts as both solvent and acid scavenger.

-

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Silica; 5% Methanol in DCM). The product (hemisuccinate) will have a lower R_f than the starting nucleoside due to the carboxylic acid group.

-

Quenching: Add water (1 mL) to hydrolyze excess succinic anhydride. Stir for 20 minutes.

-

Work-up (Critical Step):

-

Evaporate pyridine under reduced pressure.

-

Dissolve residue in DCM.

-

Wash with cold 10% Citric Acid or 0.1 M TEAA buffer (pH 7.0) .

-

Caution: Avoid strong acids which will strip the 5'-DMT group.

-

Wash with brine, dry over Na₂SO₄, and evaporate.

-

-

Purification: Flash chromatography is recommended to remove DMAP and succinic acid byproducts. Elute with a gradient of Methanol in DCM (0% to 10%) containing 0.5% Pyridine or TEA to prevent detritylation on the silica.

Protocol 2: CPG Loading and Capping

Objective: Covalent attachment of the hemisuccinate to the support and blocking of unreacted sites.

Reagents Required:

-

5'-DMT-dI-3'-Succinate (from Protocol 1)

-

LCAA-CPG (500Å for <40-mers; 1000Å for >40-mers)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Anhydrous Pyridine

-

Capping Reagents: Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B)

Step-by-Step Methodology:

-

Activation: Dissolve the Hemisuccinate (approx. 20–30 µmol per gram of CPG intended) and EDC·HCl (10 eq relative to nucleoside) in anhydrous pyridine.

-

Note: Shake/vortex for 10 minutes to form the O-acylisourea intermediate.

-

-

Coupling: Add the LCAA-CPG to the solution. The ratio of nucleoside to CPG determines the final loading. For standard synthesis (30–40 µmol/g), use a slight excess of nucleoside.

-

Incubation: Shake the slurry gently at room temperature for 24 hours.

-

Expert Insight: Do not use a magnetic stir bar, as it grinds the CPG beads, creating "fines" that clog synthesizer filters. Use an orbital shaker.

-

-

Washing: Filter the CPG and wash extensively with Pyridine, then DCM, then Methanol, and finally Ether.

-

Capping (Mandatory): Resuspend the loaded CPG in a mixture of Cap A and Cap B (1:1 ratio) for 2 hours.

-

Why? This acetylates any unreacted amino groups on the CPG surface. Failure to cap results in "N-1" deletions where the first base of the oligo couples to the CPG amine rather than the nucleoside linker.

-

-

Final Wash & Dry: Wash extensively with DCM. Dry under high vacuum for 24 hours.

Protocol 3: Quality Control (Trityl Assay)

Objective: Mathematically validate the loading density (µmol/g) using the Beer-Lambert Law. This is a self-validating step; if the loading is outside the target range, the batch must be rejected or re-processed.

Reagents:

-

Dried, Loaded CPG sample

-

Perchloric Acid (70%) / Ethanol mix (3:2 v/v) OR 3% Trichloroacetic Acid (TCA) in DCM.

-

UV-Vis Spectrophotometer.

Method:

-

Weigh exactly 4–5 mg of the dry CPG into a volumetric flask (e.g., 50 mL).

-

Add the acid solution to fill the flask.

-

Shake well. The solution will turn bright orange (DMT cation).

-

Measure Absorbance (A) at 498 nm (for Perchloric acid) or 504 nm (for TCA/DCM).

Calculation:

| Parameter | Description | Value (Perchloric Acid Method) |

| A | Absorbance | Measured Value |

| V | Volume of solvent | 50 mL |

| Extinction Coefficient | 71.7 mL/µmol·cm (71,700 M⁻¹cm⁻¹) | |

| m | Mass of CPG | Measured mg |

Note: If using Toluene Sulfonic Acid (TSA) or TCA,

QC Logic Flow

Figure 2: Quality Control Decision Matrix for CPG Loading.

Expert Insights & Troubleshooting

-

dI Stability: Deoxyinosine is susceptible to depurination (cleavage of the glycosidic bond) under highly acidic conditions. During the synthesis cycle, ensure the detritylation step (TCA exposure) is not prolonged.

-

Pore Size Selection:

-

500Å: Ideal for primers and probes < 35 bases. High surface area allows higher loading (30–50 µmol/g).

-

1000Å: Required for longer oligos (> 40 bases) to prevent steric hindrance during chain growth. Loading should be kept lower (20–30 µmol/g).

-

-

Universal Base Pairing: When using dI-CPG to start a sequence, remember that the 3'-terminal dI will pair preferentially with C in the target strand. If true universality is required at the 3' end, this bias must be accounted for in primer design.

References

-

Glen Research. User Guide to DNA Modification and Labeling. "Universal Bases: 2'-DeoxyInosine."[1] Available at: [Link]

- Gait, M.J. (Ed.). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Classic text on solid-phase chemistry).

- Pon, R.T. (1993). "Solid-phase supports for oligonucleotide synthesis." Methods in Molecular Biology, 20, 465-496. (Source for LCAA-CPG loading protocols).

Sources

Technical Support Center: Optimizing 3'-DMT-dI Coupling Efficiency

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of incorporating 2'-deoxyInosine (dI) into oligonucleotides using phosphoramidite chemistry.

Executive Summary & Diagnostic Workflow

Deoxyinosine (dI) is a universal base analog capable of pairing with all four standard DNA bases (A, C, G, T), albeit with varying stability (I:C > I:A > I:T ≈ I:G). While chemically robust, dI phosphoramidites often exhibit lower coupling efficiencies (95-97%) compared to standard bases (>99%) if standard protocols are not adjusted. This is frequently due to the kinetics of the hypoxanthine base and its susceptibility to moisture-induced degradation.

The following logic tree outlines the primary diagnostic steps for resolving low coupling efficiency (Stepwise Yield <98%).

Figure 1: Diagnostic logic tree for isolating causes of low coupling efficiency in dI phosphoramidite synthesis.

Optimized Experimental Protocol

To achieve >98% coupling efficiency with 3'-DMT-dI, you must deviate from standard "DNA Fast" cycles. The lack of exocyclic amine protection on the hypoxanthine base can alter solubility and kinetics compared to benzoyl-protected Adenine or Cytosine.

A. Reagent Preparation[2][3][4][5][6][7]

-

Diluent: Anhydrous Acetonitrile (ACN) with water content <10 ppm .

-

Concentration: 0.1 M (Standard) or 0.05 M (Low Volume).

-

Dissolution: dI phosphoramidites are generally soluble but can be hygroscopic. Allow the bottle to reach room temperature before opening to prevent condensation.

-

Handling: Use 3Å molecular sieves in the dissolved amidite solution if the synthesis run exceeds 24 hours.

B. Synthesis Cycle Parameters

The following table contrasts the Standard DNA protocol with the Recommended dI Protocol .

| Parameter | Standard DNA Protocol | Optimized dI Protocol | Rationale |

| Coupling Time | 1.5 - 2.0 min | 3.0 - 6.0 min | Slower kinetics due to steric/electronic factors of the hypoxanthine base. |

| Activator | 1H-Tetrazole (0.45M) | ETT (0.25M) or DCI | ETT (5-Ethylthio-1H-tetrazole) is more acidic and nucleophilic, driving the reaction to completion faster. |

| Capping | Standard (Ac2O / NMI) | Standard | dI is compatible with standard capping; no special reagents required. |

| Oxidation | 0.02 M Iodine | Standard | The hypoxanthine base is stable to standard iodine oxidation. |

| Detritylation | 3% TCA in DCM | Standard (Monitor Color) | dI is a purine; prolonged acid exposure can cause depurination, though less than dA. |

C. Post-Synthesis Processing[1][2][8]

-

Deprotection: dI is stable in standard Ammonium Hydroxide (55°C, overnight) or AMA (65°C, 10 min).

-

Note: If using "UltraMild" reagents for other bases, dI is fully compatible.

Troubleshooting Q&A (FAQs)

Q1: I am seeing a "n-1" deletion peak exactly at the dI insertion site. Why?

Answer: This indicates incomplete coupling.

-

Root Cause 1 (Moisture): The dI phosphoramidite is highly sensitive to water. If your acetonitrile has >30ppm water, the activated amidite hydrolyzes before it can couple to the 5'-OH of the support-bound oligo. Solution: Replace acetonitrile and install fresh molecular sieves.

-

Root Cause 2 (Kinetics): You likely used a standard 90-second coupling time. Solution: Increase the coupling wait step to 360 seconds (6 minutes) for the dI monomer specifically.

Q2: Why do you recommend ETT over 1H-Tetrazole?

Answer: 5-Ethylthio-1H-tetrazole (ETT) has a lower pKa (more acidic) and higher nucleophilicity than 1H-Tetrazole. This creates a more reactive tetrazolide intermediate. For modified bases like dI, which may lack the electron-withdrawing protecting groups that actually help solubilize and activate standard bases, ETT provides the necessary "kick" to ensure high coupling efficiency [1].

Q3: Is dI susceptible to depurination during the DCA/TCA deblocking step?

Answer: Yes, but generally less so than N6-protected Adenosine. However, in long oligos (>50 mer) containing multiple dI insertions, the cumulative exposure to acid can lead to glycosidic bond cleavage.

-

Prevention: Ensure your deblocking step is flow-optimized (short bursts rather than long soaks) and that the acid is immediately and thoroughly washed away with acetonitrile.

Q4: My dI phosphoramidite solution turned cloudy. Can I still use it?

Answer: No. Cloudiness indicates moisture ingress and the formation of hydrolyzed phosphonate species (which are insoluble in ACN). Using this will result in failed synthesis and potential blockage of the synthesizer lines.[1] Discard the solution, clean the bottle line with dry ACN, and prepare a fresh batch.

Mechanistic Insight: The Coupling Pathway

Understanding the chemical pathway helps visualize where the process fails. The diagram below illustrates the activation and coupling mechanism, highlighting the critical role of the activator.

Figure 2: The competition between productive coupling and moisture-induced hydrolysis. Note that water reacts faster with the intermediate than the 5'-OH does, emphasizing the need for anhydrous conditions.

References

-

Glen Research. Coupling Efficiency and Activator Choice. Retrieved from [Link]]

-

Glen Research. 2'-DeoxyInosine and Universal Bases. Retrieved from [Link]]

Sources

Technical Support Center: Troubleshooting Low Yields in 5' to 3' Reverse Oligo Synthesis

Welcome to the technical support center for oligonucleotide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield issues during the less common, yet critical, 5' to 3' reverse oligonucleotide synthesis. As your virtual application scientist, I will walk you through the causality of common failures and provide field-proven, actionable solutions to restore your synthesis efficiency.

Standard solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction. However, specific applications, such as creating 3'-3' linkages for nuclease resistance or synthesizing support-bound oligos for polymerase extension, necessitate synthesis in the reverse 5' to 3' direction.[1][2][3] This is achieved using nucleoside 5'-phosphoramidites and a solid support functionalized with a linker at the 3'-hydroxyl position. While the core phosphoramidite chemistry is conserved, the orientation introduces unique considerations. This guide addresses the most pressing issue reported by users: low yield of the full-length oligonucleotide.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions you might ask when faced with a low-yield synthesis. We will diagnose the problem by examining each step of the synthesis cycle and post-synthesis processing.

Section 1: Pre-Synthesis & Reagent Integrity

Q1: My overall yield is low across all sequences. Where should I start my investigation?

A1: When yields are universally low, the root cause often lies with the foundational components of the synthesis: the reagents and the synthesizer setup. The primary culprit in phosphoramidite chemistry is water.[4][5]

The Chemistry of Water-Induced Failure: Phosphoramidites are extremely susceptible to hydrolysis.[4][5] Trace amounts of water will react with the phosphoramidite, converting it to an H-phosphonate species that is incapable of coupling to the growing oligonucleotide chain.[5] This effectively reduces the concentration of active phosphoramidite, leading to poor coupling efficiency at every step and a dramatic decrease in the final yield of full-length product.

Troubleshooting Steps:

-

Verify Solvent Anhydrousness: The acetonitrile (ACN) used for phosphoramidite and activator dissolution is the most common source of water contamination. Use a fresh, sealed bottle of DNA synthesis-grade ACN with a water content of <30 ppm, preferably <15 ppm.[4][6][7]

-

Check Phosphoramidite Quality: Phosphoramidites degrade over time, especially if improperly stored. dG phosphoramidites are notoriously the most unstable.[4][5] If reagents are old or have been exposed to ambient humidity, replace them.

-

Inert Gas Supply: Ensure the argon or helium supply to your synthesizer is dry. An in-line drying filter is highly recommended.[7]

-

System Fluidics Check: Perform a system flush and ensure that all lines are clean and free of blockages. Leaks in the system can introduce atmospheric moisture.

| Reagent/Component | Specification | Recommended Action |

| Acetonitrile (ACN) | Water content < 30 ppm | Use fresh, septum-sealed bottles. Store over activated molecular sieves.[6] |

| Phosphoramidites | Fresh, properly stored (-20°C) | Dissolve just prior to use. Purge bottle with inert gas before sealing. |

| Activator Solution | Anhydrous, fresh | Prepare fresh if performance is questionable. |

| Inert Gas | High purity, dry | Use an in-line gas purifier/dryer. |

Section 2: The Synthesis Cycle

The automated synthesis cycle consists of four key steps: Deblocking (Detritylation), Coupling, Capping, and Oxidation. A failure at any of these stages will compound over the length of the oligo, drastically reducing the yield.

Q2: My analytical data (HPLC/PAGE) shows a high proportion of "n-1" sequences. What's going wrong?

A2: The presence of n-1 sequences, which are oligos missing one nucleotide, is a classic symptom of incomplete reactions during the synthesis cycle.[8][9] The two most common causes are inefficient coupling or inefficient capping.

Causality of n-1 Formation:

-

Coupling Failure: If a phosphoramidite fails to couple to the free 3'-hydroxyl group of the growing chain, that chain will not be extended in the current cycle.

-

Capping Failure: The purpose of the capping step is to permanently block any 3'-hydroxyl groups that failed to couple.[8] This is typically done by acetylation.[8] If this capping step is also inefficient, the unreacted chain (a "failure sequence") will have a free 3'-OH group that can then participate in the next coupling cycle. This results in an oligonucleotide that is missing a base at the position where the initial failure occurred—a deletion sequence, or "n-1" shortmer.[8][10]

Troubleshooting Steps:

-

Evaluate Coupling Efficiency:

-

Extend Coupling Time: For complex or sterically hindered bases, or for GC-rich regions which can form secondary structures, doubling the coupling time can significantly improve efficiency.[6]

-

Use a Stronger Activator: Activators like DCI (4,5-Dicyanoimidazole) or ETT (Ethylthiotetrazole) are more potent than the traditional 1H-Tetrazole and can enhance coupling rates.

-

Double Couple: Program the synthesizer to perform the coupling step twice for a particularly difficult nucleotide addition. This involves adding fresh phosphoramidite and activator for a second reaction before proceeding to capping.[6]

-

-

Verify Capping Reagents:

-

Capping solutions (Cap A: acetic anhydride; Cap B: N-methylimidazole) can degrade, especially when exposed to moisture.[8] Replace with fresh solutions if you suspect their efficacy has diminished.

-

Ensure adequate delivery volume and time for the capping step in your synthesis protocol.

-

Q3: The trityl monitor shows consistently decreasing signal intensity with each cycle. Is this normal?

A3: A gradual, slight decrease in trityl signal is expected, reflecting a coupling efficiency that is very high but not 100%. However, a sharp or dramatic drop in signal indicates a significant problem. The trityl cation (DMT+) is released during the deblocking step, and its intense orange color (absorbance ~495 nm) is a direct measure of the number of full-length chains successfully coupled in the previous cycle.[11] A low signal means a low number of successful couplings.

The Chemistry of Deblocking and Depurination: The deblocking step uses an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to remove the 5'-DMT protecting group.[12][13] While this reaction is necessary, prolonged exposure to acid can cause a damaging side reaction: depurination .[12] This is the cleavage of the bond linking purine bases (A and G) to the deoxyribose sugar, leaving an abasic site.[14] This site is unstable and can lead to chain cleavage during the final basic deprotection step, catastrophically lowering the yield of full-length product.[12]

Troubleshooting Steps:

-

Optimize Deblocking: Use the mildest acid and shortest time necessary for complete detritylation. DCA is less acidic than TCA and generally results in less depurination, making it a better choice for long oligos.[12][15]

-

Check for Incomplete Deblocking: If the deblocking is incomplete, the 5'-OH is not available for the next coupling, leading to a deletion sequence and a drop in trityl signal in the subsequent cycle.[10] This can be caused by insufficient acid delivery or exhausted deblocking solution.

-

Investigate Reagent Delivery: A sudden drop in trityl signal could indicate a one-time failure of a reagent delivery, such as a clogged line for a specific phosphoramidite or activator.[16]

Section 3: Post-Synthesis & Purification

Q4: My crude product looks acceptable, but I lose most of it during cleavage and deprotection. Why?

A4: The final steps of releasing the oligonucleotide from the solid support (cleavage) and removing all remaining protecting groups from the bases and phosphate backbone (deprotection) are critical.[17] Incomplete reactions here will result in a product that is either still attached to the support or carries modifications that can affect its performance and purity, leading to apparent yield loss.

Troubleshooting Steps:

-

Verify Cleavage/Deprotection Protocol: The required conditions (reagent, temperature, time) depend heavily on the nucleobase protecting groups used (e.g., standard vs. ultra-mild) and any modifications present in the sequence.[17] Using a standard ammonia deprotection on an oligo requiring mild conditions can lead to degradation. Always consult the technical data sheets for your phosphoramidites and solid support.

-

Ensure Fresh Reagents: Deprotection solutions like ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine) can lose potency over time.[18] Use fresh, high-quality reagents.

-

Consider the Solid Support: Some universal or modified supports require specific, multi-step cleavage protocols to ensure quantitative release of the oligo with a free 3'-hydroxyl group.[19] Failure to follow these can leave a significant portion of your product bound to the support.

Protocol: Quality Control Check for Coupling Efficiency via Trityl Cation Analysis

This protocol provides a method to quantitatively assess the step-wise coupling efficiency of your synthesis, which is the most critical factor determining overall yield.

Objective: To determine the per-cycle coupling efficiency of an oligonucleotide synthesis run.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Deblocking solution (e.g., 3% TCA or DCA in DCM)

-

Volumetric flasks and pipettes for dilution

Procedure:

-

Collect Trityl Fractions: Program the synthesizer to collect the orange DMT cation effluent from each deblocking step into separate, labeled vials.

-

Dilute Fractions: For each collected fraction, accurately dilute a small, known volume with the deblocking solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). Record the dilution factor.

-

Measure Absorbance: Measure the absorbance of each diluted sample at the wavelength of maximum absorbance for the DMT cation (~495 nm). Use the deblocking solution as a blank.

-

Calculate Efficiency: The step-wise coupling efficiency (%) for a given cycle (n) can be calculated using the absorbance values from that cycle and the subsequent one (n+1).

-

A(n) = Corrected Absorbance for cycle n (Absorbance * Dilution Factor)

-

A(n+1) = Corrected Absorbance for cycle n+1

Step-wise Efficiency (%) = [ A(n+1) / A(n) ] * 100

-

-

Calculate Overall Yield: The theoretical overall yield of the full-length product based on coupling efficiency is calculated as:

Overall Yield (%) = (Avg. Step-wise Efficiency / 100) ^ (N-1) Where N is the length of the oligonucleotide.

Interpretation: A step-wise efficiency of >99% is considered excellent.[20] A consistent efficiency below 98% indicates a systemic problem with reagents or protocol, leading to significantly reduced yields, especially for longer oligonucleotides. A sudden drop in efficiency for one cycle points to a problem with a specific reagent delivery for that step.

References

-

Kumar, P., Sharma, K. K., Kumar, P., & Gupta, K. C. (2003). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research. [Link]

-

Tram, K., Yan, H., & Sanghvi, Y. S. (2022). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Glen Research. (n.d.). Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Report 20.2. [Link]

-

Ivanova, A., et al. (2003). Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]

-

Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]

- Google Patents. (1996).

-

Eadie, J. S., & Davidson, D. S. (1987). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. [Link]

-

Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. [Link]

-

Kinumi, T., et al. (2009). Quantification of oligonucleotide containing sequence failure product. European Journal of Mass Spectrometry. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

Glen Research. (n.d.). UniCap Phosphoramidite, An alternative to acetic anhydride capping. Glen Report 17.1. [Link]

-

Glen Research. (n.d.). 5' -> 3' Synthesis Phosphoramidites. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

-

Glen Research. (n.d.). 5' TO 3' SYNTHESIS. Glen Report 6.1. [Link]

-

Glen Research. (n.d.). 5' TO 3' SYNTHESIS. Glen Report 6.1. [Link]

-

Roberts, C., et al. (2000). 3′-Modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Research. [Link]

-

Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]

-

Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis? [Link]

-

Single Use Support. (2024). Oligonucleotide manufacturing – challenges & solutions. [Link]

-

Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]

-

Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. biotage.com [biotage.com]

- 12. blog.biosearchtech.com [blog.biosearchtech.com]

- 13. atdbio.com [atdbio.com]

- 14. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. blog.biosearchtech.com [blog.biosearchtech.com]

- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. 寡核苷酸质量控制和质量保证 [sigmaaldrich.cn]

Technical Support Center: Purification of 3'-3' Linked Oligonucleotides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-3' linked oligonucleotides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges posed by these non-canonical nucleic acid structures. My aim is to equip you with the expertise and practical insights needed to overcome common hurdles and achieve high-purity products for your critical applications.

Understanding the Challenge: Why are 3'-3' Linked Oligonucleotides Difficult to Purify?

Standard oligonucleotides are synthesized in a 3' to 5' direction, resulting in a linear polymer with a free 5' hydroxyl group on one end and a free 3' hydroxyl group on the other.[1][2] In contrast, 3'-3' linked oligonucleotides possess two 5' ends, creating a branched or "head-to-head" structure. This unique topology introduces several purification complexities:

-

Similar Physicochemical Properties: The desired 3'-3' linked product often shares very similar size, charge, and hydrophobicity with failed sequences and other synthesis-related impurities. This makes separation by standard chromatographic techniques challenging.

-

Absence of a 5'-DMT Handle for Trityl-On Purification: A widely used and effective method for purifying standard oligonucleotides is "trityl-on" reversed-phase HPLC (RP-HPLC).[3][4] This technique relies on the hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is left on the final full-length product. Since 3'-3' linked oligonucleotides lack a terminal 5' end for the DMT group to be attached to post-synthesis, this powerful purification strategy is not directly applicable.

-

Increased Potential for Secondary Structures: The branched nature of these molecules can lead to the formation of unusual and stable secondary structures, which can affect their behavior during chromatography, leading to peak broadening or unexpected retention times.[3]

-

Co-elution with Deletion Mutants: Single-base deletions, a common impurity in oligonucleotide synthesis, are particularly difficult to separate from the full-length 3'-3' linked product due to their minimal difference in charge and hydrophobicity.[5][6]

Visualizing the Purification Hurdle

The following diagram illustrates the fundamental challenge in separating the desired 3'-3' linked oligonucleotide from a common impurity, a single-base deletion (n-1).

Caption: The challenge of co-elution in 3'-3' oligonucleotide purification.

Troubleshooting Ion-Exchange HPLC (IEX-HPLC)

Ion-exchange chromatography separates molecules based on their net charge. For oligonucleotides, this charge is primarily determined by the number of phosphate groups in the backbone.[7][8][9]

FAQs and Troubleshooting

Q1: My 3'-3' linked oligonucleotide is showing a broad peak or multiple unresolved peaks on IEX-HPLC. What could be the cause?

-

Plausible Cause 1: Secondary Structures. The presence of stable secondary structures can lead to multiple conformations of your oligonucleotide, each interacting differently with the stationary phase.

-

Plausible Cause 2: Presence of Diastereomers. If your oligonucleotide contains phosphorothioate linkages, the phosphorus center is chiral, leading to a mixture of diastereomers. These can sometimes be partially resolved, resulting in peak broadening.

-

Solution: While complete separation of all diastereomers is often not feasible or necessary for many applications, optimizing the salt gradient and temperature may improve peak sharpness. A slower, more shallow gradient can sometimes enhance the resolution of closely related species.

-

-

Plausible Cause 3: Cation Adducts. Guanine-rich sequences are prone to forming aggregates stabilized by cations.[12]

-

Solution: Ensure your mobile phases are prepared with high-purity water and salts. Consider adding a chelating agent like EDTA to your sample to sequester any divalent cations that may be present.

-

Q2: I am not getting good separation between my desired product and shorter failure sequences (n-1, n-2). How can I improve resolution?

-

Plausible Cause: Inadequate Gradient Slope. A steep salt gradient may not provide sufficient resolution to separate species with only a one or two-charge difference.

-

Solution: Optimize your salt gradient. A shallower gradient over a longer run time will increase the separation between molecules with small charge differences.[13]

-

-

Plausible Cause: Inappropriate Column Chemistry. The choice of stationary phase is critical for resolution.

-

Solution: For high-resolution analysis of oligonucleotides, columns with non-porous particles are often preferred as they provide fast mass transfer and sharp peaks.[14] Ensure the pore size of your column is appropriate for the size of your oligonucleotide to allow for optimal interaction with the stationary phase.[15]

-

Experimental Protocol: Optimizing IEX-HPLC for 3'-3' Linked Oligonucleotides

-

Column Selection: Start with a strong anion-exchange (SAX) column with a polymeric stationary phase, which is stable at high pH.

-

Mobile Phase Preparation:

-

Gradient Optimization:

-

Begin with a broad scouting gradient (e.g., 0-100% B over 30 minutes).

-

Based on the initial chromatogram, design a shallower gradient around the elution point of your target oligonucleotide. For example, if your product elutes at 50% B, try a gradient of 40-60% B over 40 minutes.

-

-

Temperature Control: Set the column compartment to an elevated temperature, such as 55-65°C, to aid in denaturation.[11]

-

Sample Preparation: Dissolve the crude oligonucleotide in Buffer A. If G-rich, consider a brief heat-cool cycle before injection to disrupt aggregates.

Troubleshooting Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. For oligonucleotides, this is influenced by the nucleobases and any hydrophobic modifications.[17]

FAQs and Troubleshooting

Q1: Without a 5'-DMT group, how can I effectively use RP-HPLC for my 3'-3' linked oligonucleotide?

-

Insight: While the powerful "trityl-on" strategy is not an option, "trityl-off" RP-HPLC can still be effective, especially when coupled with an ion-pairing agent.

-

Mechanism: Ion-pairing agents, such as triethylammonium acetate (TEAA), have a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the negatively charged phosphate backbone of the oligonucleotide.[15] This allows for the retention and separation of these otherwise highly polar molecules on a reversed-phase column.

Q2: My peaks are broad and tailing in my ion-pair RP-HPLC separation. What's wrong?

-

Plausible Cause 1: Insufficient Ion-Pairing. The concentration of the ion-pairing reagent is crucial for good peak shape.

-

Solution: Optimize the concentration of your ion-pairing reagent (e.g., TEAA or triethylamine/hexafluoroisopropanol - TEA/HFIP). Increasing the concentration can improve peak shape, but excessive amounts can lead to other issues. A typical starting concentration for TEAA is 100 mM.

-

-

Plausible Cause 2: Secondary Structures. As with IEX-HPLC, secondary structures can cause peak broadening.

-

Solution: Increase the column temperature. This is a very effective way to improve peak shape in IP-RP-HPLC by disrupting secondary structures and improving mass transfer.[18]

-

-

Plausible Cause 3: Column Overloading. Injecting too much sample can lead to broad, asymmetric peaks.

-

Solution: Reduce the amount of sample injected. Perform a loading study to determine the optimal sample load for your column.

-

Q3: I see a cluster of peaks where I expect my product. Are these all impurities?

-

Plausible Cause: Diastereomers. If your 3'-3' linked oligonucleotide contains phosphorothioate modifications, you will have a mixture of diastereomers that can be partially resolved by RP-HPLC, leading to a broadened peak or a cluster of small peaks.[19]

-